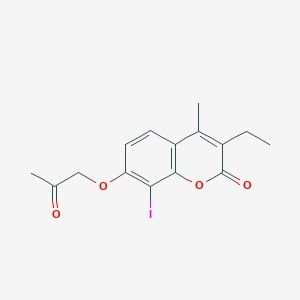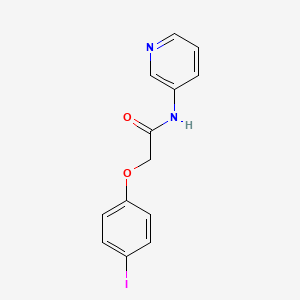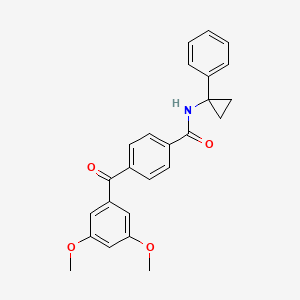
3-ethyl-8-iodo-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
Overview
Description
3-ethyl-8-iodo-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants and has various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-iodo-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. A general synthetic route may include the following steps:
Synthesis of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Iodo Group: The iodo group can be introduced via an electrophilic iodination reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.
Alkylation and Esterification: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides. The 2-oxopropoxy group can be introduced via esterification with 2-oxopropanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromen-2-one derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive coumarins.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-ethyl-8-iodo-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodo group could facilitate interactions with iodine-sensitive proteins, while the chromen-2-one core may interact with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the ethyl and iodo groups.
3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the iodo group.
3-ethyl-8-iodo-4-methyl-2H-chromen-2-one: Lacks the 2-oxopropoxy group.
Uniqueness
The presence of the ethyl, iodo, and 2-oxopropoxy groups in 3-ethyl-8-iodo-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one makes it unique compared to other chromen-2-one derivatives. These substituents can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-ethyl-8-iodo-4-methyl-7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO4/c1-4-10-9(3)11-5-6-12(19-7-8(2)17)13(16)14(11)20-15(10)18/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVZXNXQIHYYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C)I)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3486085.png)
![N-[(dibenzylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3486088.png)
![4-(2,5-dimethoxybenzoyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B3486093.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3486098.png)
![2-[(2-Ethoxybenzoyl)carbamothioylamino]benzamide](/img/structure/B3486106.png)
![N-[(dibenzylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B3486115.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-3-ethyl-4(3H)-quinazolinone](/img/structure/B3486122.png)
![9-iodo-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3486130.png)
![5-[(2-chlorobenzyl)amino]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3486148.png)

![2-(3-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3486164.png)
![5-[(2-chlorobenzyl)amino]-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3486169.png)

